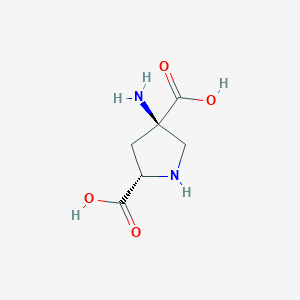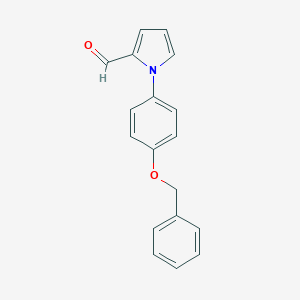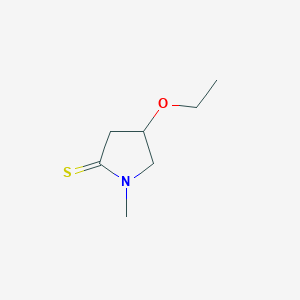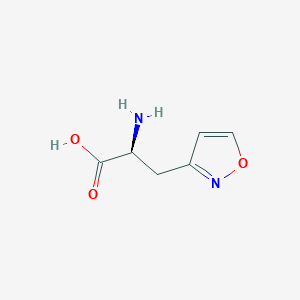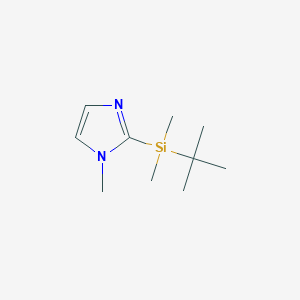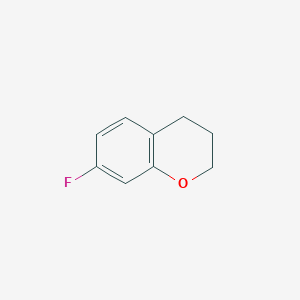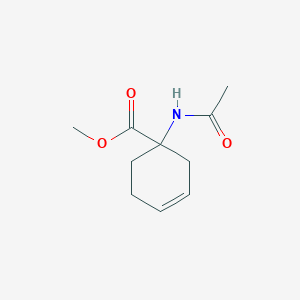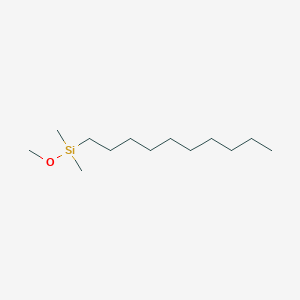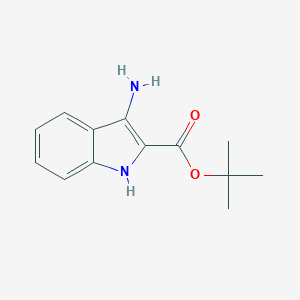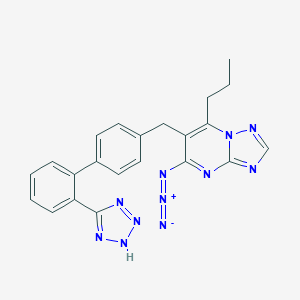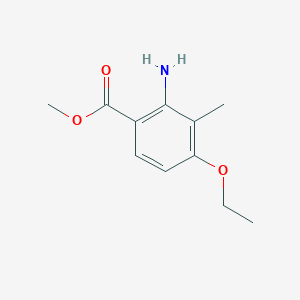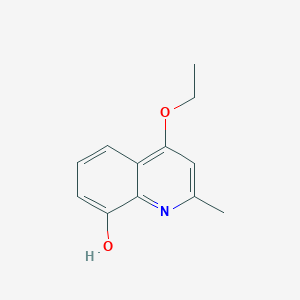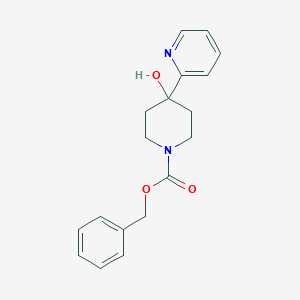
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
概要
説明
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, also known as BHPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHPP is a piperidine-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
科学的研究の応用
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and inflammation research. In neuroscience, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit anti-tumor effects, and may be useful in the development of new cancer therapies. In inflammation research, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate is not fully understood, but it is believed to act through a variety of pathways. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
生化学的および生理学的効果
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of MMPs. In vivo studies have shown that Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate can reduce inflammation, protect against oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments is its versatility. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit a range of biological activities, and may be useful in a variety of research fields. However, one limitation of using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments is its potential toxicity. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit cytotoxic effects at high concentrations, and care should be taken when handling and using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments.
将来の方向性
There are many potential future directions for research on Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate. One area of interest is the development of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, and to explore its potential applications in other research fields such as inflammation and cardiovascular disease.
特性
CAS番号 |
161610-16-8 |
|---|---|
製品名 |
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate |
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
benzyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c21-17(23-14-15-6-2-1-3-7-15)20-12-9-18(22,10-13-20)16-8-4-5-11-19-16/h1-8,11,22H,9-10,12-14H2 |
InChIキー |
CNTQPTBRKWUGFU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)C(=O)OCC3=CC=CC=C3 |
同義語 |
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

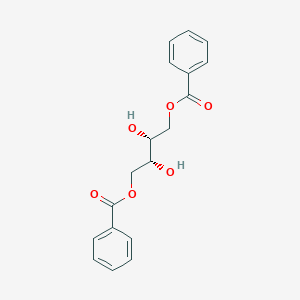
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
